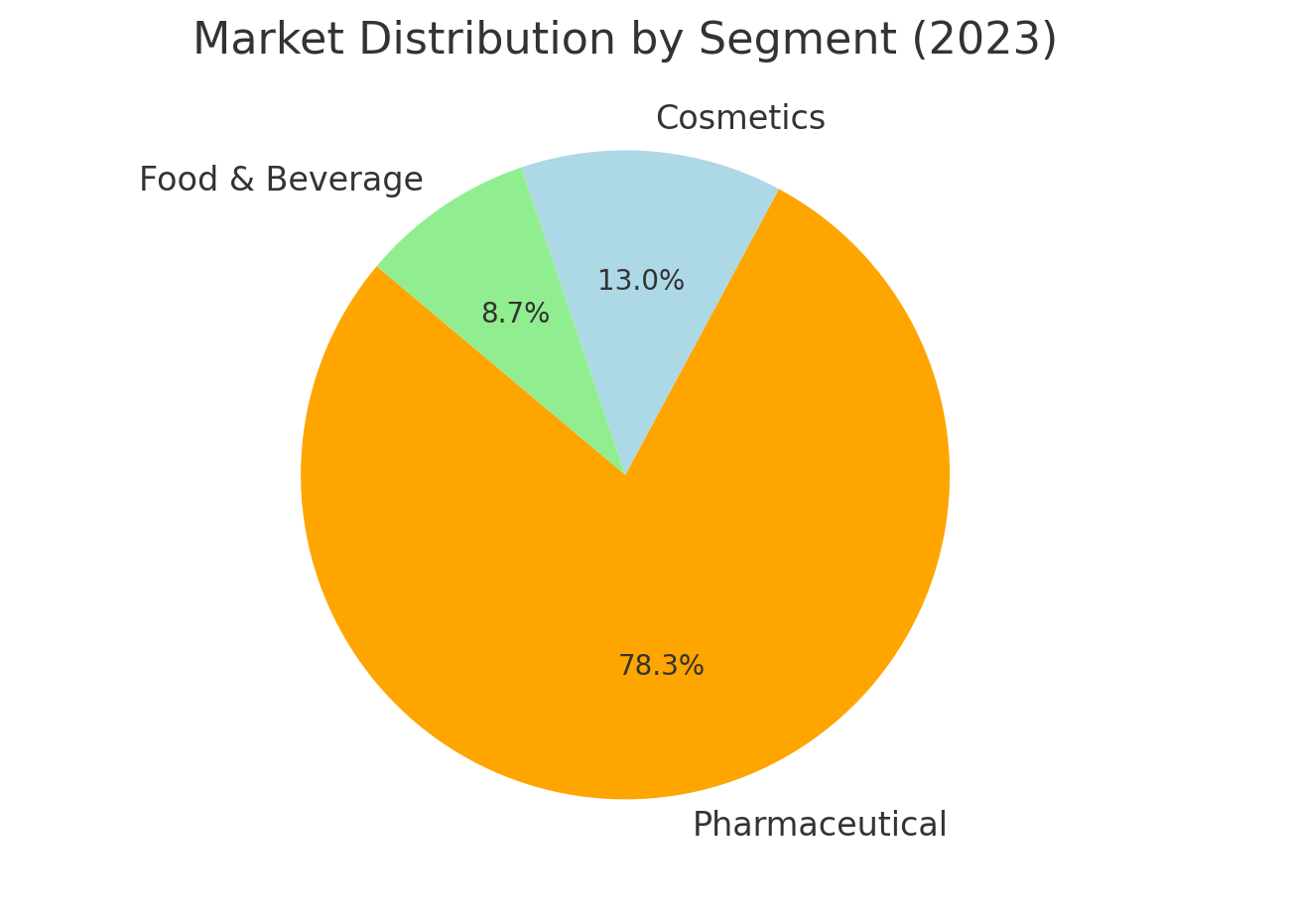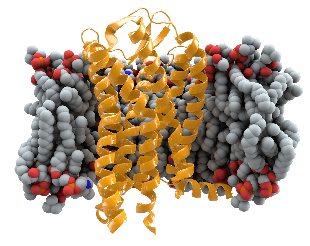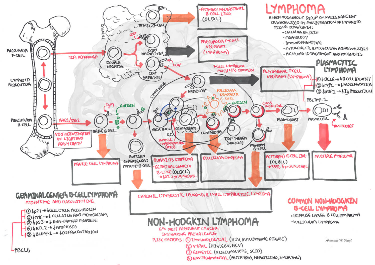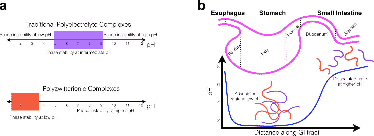Zanubrutinib Shrinks Tumors in 80% of Patients with Lymphoma in Trial
The lymphatic system is a system of thin tubes and lymph nodes that run throughout the body. Lymph nodes are bean shaped glands. The thin tubes are called lymph vessels or lymphatic vessels. Tissue fluid called lymph circulates around the body in these vessels and flows through the lymph nodes. The lymphatic system is an important part of our immune system. It plays a role in fighting bacteria and other infections. And it tries to destroy old or abnormal cells, such as cancer cells.
Non-Hodgkin lymphoma (also known as non-Hodgkin’s lymphoma, NHL, or sometimes just lymphoma) is a cancer that starts in white blood cells called lymphocytes, which are part of the body’s immune system. Hodgkin lymphoma has a particular appearance under the microscope and contains cells called Reed-Sternberg cells. NHL looks different under the microscope and does not contain Reed-Sternberg cells.
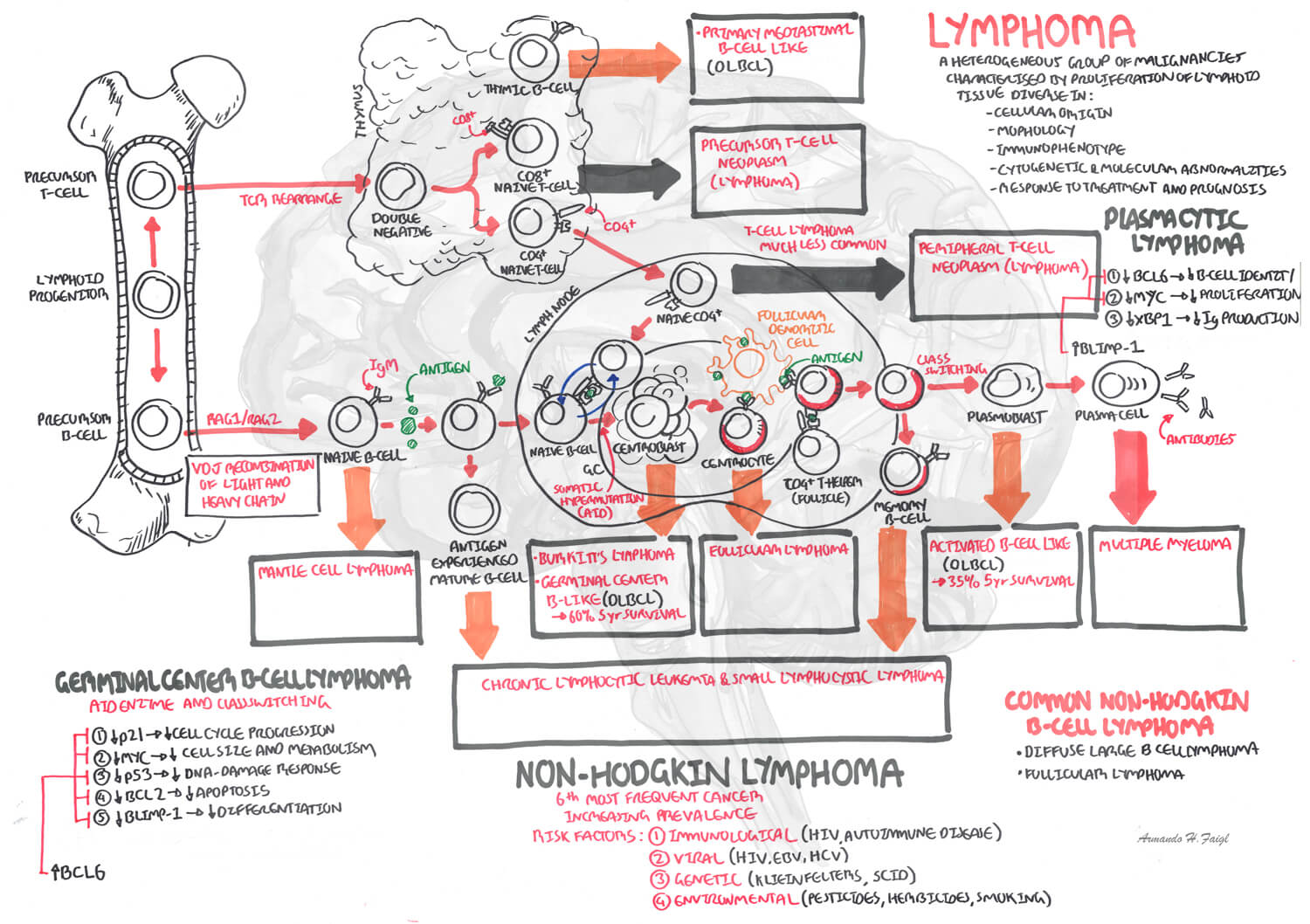
NHL usually starts in the lymph nodes. It is quite common to find it in the neck, liver or spleen. But it can also be found in other body organs, such as the stomach, small bowel, bones, brain, testicles or skin. Although very uncommon, it can also affect the eye. There are many different types of NHL. These types can be classified in several different ways. One way is by the type of cell it started in. NHL begins in a type of white blood cell called a lymphocyte. Two types of lymphocytes can be affected – B cells and T cells. So you can have a B cell lymphoma or a T cell lymphoma.
Thus far, physicians have not been able to cure patients of their marginal zone or follicular lymphomas with chemotherapy, so researchers have been eager to find other, more tolerable and successful treatments for the diseases.
In early research led by the University of Michigan Health Rogel Cancer Center, the oral medication zanubrutinib was found to help most patients with a slow-growing type of cancer known as marginal zone lymphoma. BGB-3111-AU-003 was a phase 1/2, open-label, multicenter, single-agent study of the selective Bruton's tyrosine kinase inhibitor zanubrutinib in 385 patients with B-cell malignancies.

Cancers shrunk in 80% of the 20 patients on the clinical trial with marginal zone lymphoma, with a fifth experiencing complete remission. A much smaller proportion of the 33 participants with follicular lymphoma, a similar cancer, responded to the drug. But imaging showed no signs of cancer for 18% of those who did.
Treatment with zanubrutinib was generally well tolerated, with most adverse events being (less than or equal to) grade 2. The most common side effects ranged from diarrhea, bruising and rashes to colds, fevers and reduced levels of white blood cells, which are part of the immune system and important for fighting infections.
Based on the results of this research as well as a secondary study named MAGNOLIA, the Food and Drug Administration approved zanubrutinib on a contingent basis for adults with marginal zone lymphoma that has returned or proven resistant to other treatments.
In conclusion, the results of this study suggest a favorable benefit-risk profile and support zanubrutinib as a potentially meaningful addition to available therapies for patients with relapsed/refractory MZL and FL.
More about Zanubrutinib
Zanubrutinib is a novel Bruton's tyrosine kinase (BTK) inhibitor used for the treatment of adult patients with mantle cell lymphoma (MCL) who have received at least one prior therapy. Mantle cell lymphoma is an aggressive mature B-cell non-Hodgkin lymphoma that is associated with early relapse, poor clinical outcomes, and long-term survival. BTK is an enzyme that plays a role in oncogenic signaling pathways, where it promotes the survival and proliferation of malignant B cells. Zanubrutinib inhibits BTK by forming a covalent bond with cysteine 481 residue in the adenosine triphosphate (ATP)–binding pocket of BTK, which is the enzyme's active site. This binding specificity is commonly seen with other BTK inhibitors.
Compared to the first-generation BTK inhibitor ibrutinib, zanubrutinib displays higher potency and selectivity for BTK with fewer off-target effects. Due to this enhanced selectivity towards BTK, zanubrutinib belongs to the second-generation BTK inhibitor drug group that also includes acalabrutinib, which was approved by the FDA in 2017.
Zanubrutinib was granted accelerated approval by the FDA in November 2019 based on clinical trial results that demonstrated an 84% overall response rate from zanubrutinib therapy in patients with MCL, which measures the proportion of patients in a trial whose tumor is entirely or partially destroyed by a drug. It is currently marketed under the trade name BRUKINSA™ and is available as oral capsules. In August 2021, the FDA granted accelerated approval to zanubrutinib for the treatment of adults with Waldenström’s macroglobulinemia. This indication is valid in the US, Europe, and Canada. In September 2021, zanubrutinib was granted another accelerated approval for the treatment of relapsed or refractory marginal zone lymphoma who have received at least one anti-CD20-based regimen.
Other lymphoma drugs

